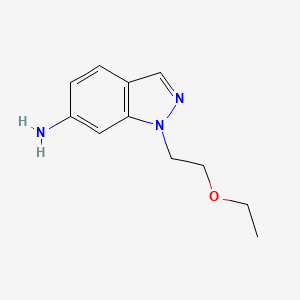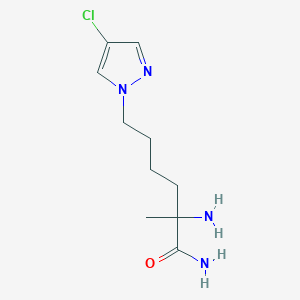
2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment to Hexanamide: The chlorinated pyrazole is then reacted with an appropriate hexanamide derivative under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorinated pyrazole ring can be reduced to form different substituted pyrazoles.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions could yield various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action for 2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanamide
- 2-Amino-6-(4-fluoro-1h-pyrazol-1-yl)-2-methylhexanamide
- 2-Amino-6-(4-methyl-1h-pyrazol-1-yl)-2-methylhexanamide
Uniqueness
The uniqueness of 2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide lies in the presence of the chlorine atom on the pyrazole ring, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C10H17ClN4O |
|---|---|
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
2-amino-6-(4-chloropyrazol-1-yl)-2-methylhexanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-10(13,9(12)16)4-2-3-5-15-7-8(11)6-14-15/h6-7H,2-5,13H2,1H3,(H2,12,16) |
InChI-Schlüssel |
RJSCXEWQLLJYTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCN1C=C(C=N1)Cl)(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



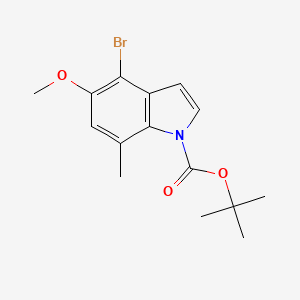

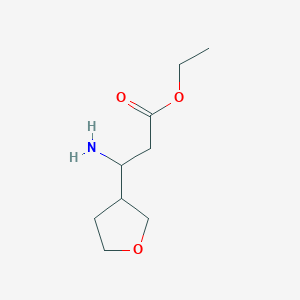
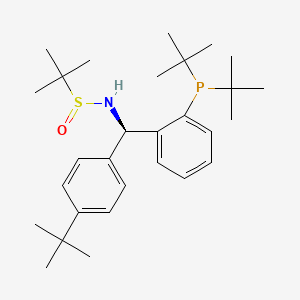
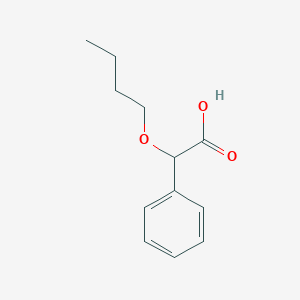

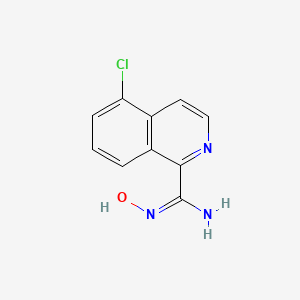
![2-[2-(2-phenylphenyl)phenyl]aniline](/img/structure/B13643910.png)
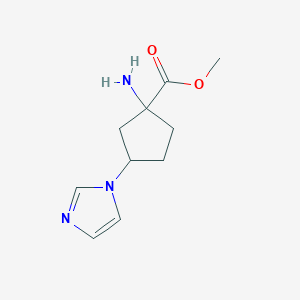
![2-(4,4-difluorocyclohexyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13643924.png)
